NMR Identity Verification for Procurement QC
The compound N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has a validated ¹H NMR spectrum archived in the SpectraBase database (Compound ID 8yo0d0tnAH1), providing a quantitative identity reference that is absent for many closely related commercial analogs such as N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-38-8) and N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392241-83-7), for which no publicly accessible spectral data were identified [1]. The availability of a documented reference spectrum enables procurement verification by direct spectral overlay, reducing the risk of receiving an incorrect regioisomer or degraded material. The InChIKey (MYWYAASHXRKDJV-UHFFFAOYSA-N) provides an unambiguous, hash-based molecular identifier for database cross-referencing [1].
| Evidence Dimension | Availability of verified reference ¹H NMR spectrum for procurement QC |
|---|---|
| Target Compound Data | 1 verified ¹H NMR spectrum in SpectraBase (Compound ID 8yo0d0tnAH1) |
| Comparator Or Baseline | N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392243-38-8): 0 publicly accessible reference spectra found; N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (CAS 392241-83-7): 0 publicly accessible reference spectra found |
| Quantified Difference | Present vs. absent (qualitative yes/no difference in identity verification capability) |
| Conditions | SpectraBase spectral database search, accessed April 2026 |
Why This Matters
Procurement without an authenticated reference spectrum risks receiving an incorrect structural isomer or degraded material; the availability of a verified NMR spectrum reduces this risk and provides a quantitative QC benchmark.
- [1] SpectraBase. cyclohexanecarboxamide, N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-. InChIKey: MYWYAASHXRKDJV-UHFFFAOYSA-N. Compound ID: 8yo0d0tnAH1. https://spectrabase.com/compound/8yo0d0tnAH1 View Source
